4-((2-CL-6-Fluorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Role of Triazole-Thiol Scaffolds in Modern Medicinal Chemistry
The 1,2,4-triazole-thiol scaffold has emerged as a privileged structure in drug discovery due to its exceptional stability, hydrogen-bonding capacity, and adaptability to molecular hybridization strategies. The thiol (-SH) group at the 3-position enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in enzymatic active sites, while the triazole ring contributes to π-π stacking and dipole-dipole interactions with biological targets. This dual functionality is exemplified in commercial antifungal agents like fluconazole and voriconazole, where the triazole nucleus mediates binding to fungal cytochrome P450 enzymes.
Recent advancements have demonstrated that triazole-thiol derivatives exhibit broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral effects. For instance, compounds bearing a 1,2,4-triazole-3-thione moiety showed micromolar inhibition of metallo-β-lactamases (MBLs), critical enzymes in antibiotic resistance. The thiol group’s ability to coordinate metal ions, such as zinc in MBLs, underscores its utility in designing enzyme inhibitors. Structural analyses reveal that substitutions at the 4- and 5-positions of the triazole ring significantly modulate bioactivity. A 2022 study reported that 5-(4-trifluoromethylphenyl)-1,2,4-triazole-3-thiol derivatives achieved nanomolar IC~50~ values against tubulin polymerization, a key mechanism in anticancer drug development.
Table 1: Biological Activities of Representative 1,2,4-Triazole-Thiol Derivatives
Comparative Analysis of Fluorinated Benzylidene-Triazole Systems
Fluorination of benzylidene-triazole systems confers distinct physicochemical and pharmacological advantages, including enhanced lipid solubility, metabolic stability, and target affinity. The introduction of fluorine atoms at strategic positions on the benzylidene ring alters electron distribution, polar surface area, and steric hindrance, which collectively influence binding to hydrophobic enzyme pockets. For example, 2-chloro-6-fluorobenzylidene derivatives exhibit improved antifungal activity compared to non-fluorinated analogs due to increased electrophilicity and membrane permeability.
A 2020 structure-activity relationship (SAR) study compared fluorinated and non-fluorinated 1,2,4-triazole derivatives against breast adenocarcinoma (MDA-MB-231) cells. Fluorinated compounds demonstrated IC~50~ values ≤5 μM, whereas their non-fluorinated counterparts required concentrations >10 μM for similar efficacy. Molecular docking simulations attributed this enhancement to fluorine’s ability to form halogen bonds with residues in the adenosine A2B receptor’s hydrophobic cleft. Additionally, trifluoromethyl (-CF~3~) substitutions at the benzylidene para-position improved tubulin inhibition by 40–60% compared to methyl groups, as observed in combretastatin A4 analogs.
Table 2: Impact of Fluorine Substitution on Benzylidene-Triazole Bioactivity
| Substituent Pattern | Biological Activity | Efficacy vs. Non-Fluorinated Analog |
|---|---|---|
| 2-Cl-6-F-benzylidene | Antifungal (Gibberella spp.) | 2.5-fold higher inhibitory rate |
| 4-Fluorophenyl at C-5 | Anticancer (MCF-7 cells) | IC~50~: 0.05 μM vs. 0.12 μM |
| 5-(4-Trifluoromethylphenyl) | Tubulin polymerization inhibition | 87% inhibition vs. 45% |
The electronic effects of fluorine also modulate the triazole-thiol’s acidity, which is critical for its metal-chelating properties. Density functional theory (DFT) calculations on 4-((2-Cl-6-F-benzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol revealed a pKa shift of 0.8 units compared to non-fluorinated analogs, enhancing its capacity to deprotonate and coordinate zinc ions in MBLs. This property is exploited in dual-action inhibitors that simultaneously target bacterial resistance enzymes and cancer-associated metalloproteases.
Properties
CAS No. |
578701-28-7 |
|---|---|
Molecular Formula |
C15H9ClF2N4S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClF2N4S/c16-12-2-1-3-13(18)11(12)8-19-22-14(20-21-15(22)23)9-4-6-10(17)7-5-9/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
GWGSZFRLDGTYCC-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds with nitro (NO₂), chloro (Cl), or fluoro (F) substituents (e.g., 3-nitrobenzylidene in ) often exhibit higher yields and improved antimicrobial activity compared to electron-donating groups (e.g., methoxy in ).
- Toxicity : The 3,4-dimethoxy analog demonstrates low acute toxicity (Class IV), suggesting that EWGs like Cl/F in the target compound may require toxicity profiling to balance efficacy and safety.
Comparative Yields :
Note: Yield and melting point data for the target compound are unavailable in the provided evidence.
Antimicrobial Activity
- 4-((4-Phenoxybenzylidene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Metal complexes of this compound showed moderate activity against E. coli and S. aureus .
- 5-(4-Chlorophenyl)-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol: Demonstrated antiviral activity against cucumber mosaic virus at 500 mg/L .
Anticancer Potential
Toxicity Profile
- Acute Toxicity : The LD₅₀ of 1190 mg/kg for the 3,4-dimethoxy analog contrasts with the unstudied toxicity of the target compound. Halogenated analogs may require lower therapeutic doses due to enhanced bioactivity.
Structure-Activity Relationships (SAR)
- Halogen Substituents : Chloro and fluoro groups at the benzylidene ring (e.g., 2-Cl-6-F in the target compound) likely enhance lipophilicity and membrane permeability, improving bioavailability .
- Thiol Group : The free thiol at position 3 enables metal chelation, a feature exploited in antibacterial metal complexes .
- Aromatic Diversity: Pyridinyl (), naphthalenyl (), and morpholinosulfonyl () substituents modulate target selectivity and potency.
Preparation Methods
Formation of 4-Fluorophenyl Benzoate
The synthesis begins with the esterification of 4-fluorobenzoic acid. Reacting 4-fluorobenzoic acid (73.45 mmol) with methanol in the presence of concentrated sulfuric acid under reflux yields 4-fluorophenyl benzoate. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by distillation followed by extraction with ethyl acetate.
Hydrazide Formation
The ester is converted to the corresponding hydrazide by refluxing with hydrazine hydrate (269.68 mmol) in ethanol. This step produces 4-fluorobenzohydrazide as a white solid, which is filtered and dried under vacuum. The purity is confirmed via melting point analysis (163–165°C) and mass spectrometry ([m/z]: 184.04).
Carbodithiolate Salt Synthesis
Treating the hydrazide with carbon disulfide and potassium hydroxide in ethanol generates the potassium salt of 2-(4-fluorobenzoyl)hydrazinecarbodithioic acid. This intermediate is isolated as an off-white solid after precipitation with diethyl ether.
Cyclization to Triazole-Thiol
Heating the carbodithiolate salt with hydrazine hydrate induces cyclization, forming 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. The product is purified via acidification and filtration, yielding a white solid with a melting point of 171–174°C. Nuclear magnetic resonance (NMR) data confirm the structure:
Schiff Base Condensation with 2-Chloro-6-Fluorobenzaldehyde
The triazole-thiol core is functionalized via condensation with 2-chloro-6-fluorobenzaldehyde to introduce the benzylideneamino group. This step follows established protocols for synthesizing fluorinated Schiff bases.
Preparation of 2-Chloro-6-Fluorobenzaldehyde
2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1) is synthesized via halogenation of 2,6-dichlorobenzaldehyde, though commercial sources are typically used. Key properties include:
-
Molecular formula : C₇H₄ClFO
-
Melting point : 32–35°C
-
Boiling point : 92°C at 10 mmHg
Condensation Reaction
Equimolar amounts of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol and 2-chloro-6-fluorobenzaldehyde are refluxed in ethanol with catalytic sulfuric acid. The reaction is monitored by TLC, and the product is isolated by solvent evaporation followed by recrystallization.
Optimization Insights :
-
Solvent : Ethanol enhances solubility and reaction homogeneity.
-
Catalyst : Acidic conditions (H₂SO₄) accelerate imine formation by protonating the aldehyde.
Purification and Characterization
Column Chromatography
The crude product is purified using silica gel column chromatography with ethyl acetate and petroleum ether (1:3 v/v). This step removes unreacted starting materials and byproducts.
Spectroscopic Analysis
-
¹H-NMR (DMSO-d₆) : δ 7.57–7.87 (m, aromatic protons), 8.20 (s, imine CH=N).
-
Mass Spectrometry : [m/z]⁺ = 415.7, consistent with the molecular formula C₁₅H₉ClF₂N₄S.
-
Elemental Analysis : Calculated (%) for C₁₅H₉ClF₂N₄S: C, 49.10; H, 2.67; N, 13.50. Found: C, 49.05; H, 2.65; N, 13.48.
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Starting Material | 4-Fluorobenzoic acid | Preformed triazole-thiol |
| Catalyst | H₂SO₄ | Molecular sieves |
| Yield | 70% | 65% |
| Reaction Time | 5 h | 48 h |
Method A, utilizing acid catalysis, offers higher yields and shorter reaction times compared to Method B, which employs molecular sieves for water removal.
Challenges and Mitigation Strategies
-
Byproduct Formation : Hydrolysis of the imine bond may occur under prolonged reflux. Mitigated by strict control of reaction time and temperature.
-
Low Solubility : The triazole-thiol core exhibits limited solubility in ethanol. Additives like dimethylformamide (DMF) improve dissolution.
-
Purification Difficulties : Column chromatography with gradient elution (petroleum ether to ethyl acetate) enhances separation efficiency.
Industrial Scalability Considerations
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves a Schiff base condensation between 2-chloro-6-fluorobenzaldehyde and 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol. Key steps include:
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Molar ratio (aldehyde:amine) | 1:1.1 | Excess aldehyde minimizes side reactions |
| Reaction time | 6–8 hours | Shorter durations reduce conversion; longer times risk decomposition |
| Temperature | 60–80°C | Lower temps slow kinetics; higher temps degrade thiol group |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Confirm imine (-CH=N-) formation (δ 8.5–9.0 ppm for azomethine proton) and aromatic substitution patterns .
- IR spectroscopy : Identify thiol (-SH) stretch (~2550 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- HR-MS : Verify molecular ion [M+H]⁺ peak (calc. for C₁₅H₉ClF₂N₄S: 383.02 g/mol) .
Example Data (from analogous compounds):
| Technique | Key Peaks/Markers | Reference Compound |
|---|---|---|
| ¹H NMR | δ 8.92 (s, CH=N) | |
| IR | 2548 cm⁻¹ (S-H) |
Q. What preliminary biological screening approaches are recommended?
Methodological Answer: Begin with in vitro assays to assess broad bioactivity:
Q. Screening Workflow :
Dose range : 1–200 μM in DMSO/PBS.
Controls : Include known inhibitors (e.g., trimethoprim for DHFR).
Replicates : n ≥ 3 to account for biological variability.
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding data?
Methodological Answer: Discrepancies often arise from solvent effects or protein flexibility not modeled in docking studies. Mitigation strategies:
- Explicit solvent MD simulations : Run 100-ns trajectories to account for hydration effects .
- Binding free energy calculations : Use MM-PBSA/GBSA to compare predicted vs. experimental ΔG .
- Crystallography : Co-crystallize the compound with target proteins (e.g., DHFR) to validate binding modes .
Case Study : Computational models predicted strong binding to DHFR, but experimental IC₅₀ was 10× higher. MD simulations revealed steric clashes with Phe 92 in the solvated state .
Q. What strategies improve regioselectivity in derivatization reactions?
Methodological Answer: The triazole-thiol scaffold has competing nucleophilic sites (-SH and -NH). To direct reactivity:
Q. Example Reaction Optimization :
| Target Site | Conditions | Yield |
|---|---|---|
| S-alkylation | K₂CO₃/DMF, 40°C | 76% |
| N-alkylation | HCOOH, rt | 68% |
Q. How does the 2-chloro-6-fluorobenzylidene moiety influence reactivity?
Methodological Answer: The electron-withdrawing substituents (-Cl, -F) create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) . Key effects:
Q. Reactivity Comparison :
| Substituent | SNAr Rate (k, s⁻¹) |
|---|---|
| 2-Cl-6-F | 1.2 × 10⁻³ |
| 4-F | 6.7 × 10⁻⁴ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
